molecular formula C9H18N2O B15310639 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B15310639
M. Wt: 170.25 g/mol
InChI Key: QLWLRKLKAKCDDY-UHFFFAOYSA-N
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Description

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-1-oxa-4,8-diazaspiro[45]decane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2O/c1-2-11-6-3-9(4-7-11)10-5-8-12-9/h10H,2-8H2,1H3

InChI Key

QLWLRKLKAKCDDY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)NCCO2

Origin of Product

United States

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